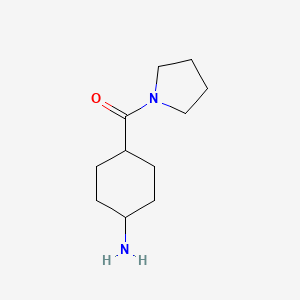

trans-(4-Aminocyclohexyl)-pyrrolidin-1-yl-methanone

描述

trans-(4-Aminocyclohexyl)-pyrrolidin-1-yl-methanone is a cyclohexylamine derivative featuring a pyrrolidinyl methanone group. Its trans stereochemistry at the 4-aminocyclohexyl moiety optimizes spatial orientation for target engagement, likely influencing receptor binding affinity and metabolic stability.

属性

IUPAC Name |

(4-aminocyclohexyl)-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O/c12-10-5-3-9(4-6-10)11(14)13-7-1-2-8-13/h9-10H,1-8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXOQRPCMMKXGGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2CCC(CC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

trans-(4-Aminocyclohexyl)-pyrrolidin-1-yl-methanone, also known by its chemical identifier, is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and therapeutic potential.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly in relation to its effects on cellular processes and disease models. The compound has shown promise in the following areas:

- Antinociceptive Properties : Studies indicate that it exhibits significant analgesic effects, which may be mediated through pathways involving cyclooxygenase inhibition.

- Anti-inflammatory Effects : It has been noted for its ability to reduce inflammation in various experimental models, potentially by inhibiting pro-inflammatory mediators .

- Anticancer Activity : Preliminary research suggests that the compound may induce apoptosis in cancer cells and inhibit their proliferation through specific molecular interactions .

The mechanism by which this compound exerts its biological effects involves several key biochemical pathways:

- Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. This inhibition leads to decreased synthesis of prostaglandins, which are mediators of inflammation and pain.

- Cell Cycle Regulation : Research indicates that it may affect cell cycle regulators, promoting apoptosis in cancer cells through mechanisms involving caspase activation and mitochondrial pathways .

- Kinase Interactions : The compound interacts with various kinases, potentially altering signaling pathways that regulate cell growth and survival .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Example Case Study

In a study examining the anti-inflammatory effects of this compound, researchers administered the compound to mice with induced inflammation. Results indicated a marked reduction in swelling and pain behavior compared to control groups, suggesting a strong anti-inflammatory potential.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound is crucial for understanding its therapeutic applications:

- Absorption and Distribution : The compound is absorbed effectively when administered orally, with distribution observed primarily in tissues involved in inflammation and tumor growth.

- Metabolism : It undergoes hepatic metabolism via cytochrome P450 enzymes, leading to various metabolites that may also exhibit biological activity .

- Excretion : Primarily eliminated through renal pathways, necessitating consideration for dosing in patients with renal impairment.

科学研究应用

Neurological Disorders

Research indicates that trans-(4-Aminocyclohexyl)-pyrrolidin-1-yl-methanone acts as a negative allosteric modulator of certain neurotransmitter receptors. This property suggests its potential use in treating neurological disorders such as schizophrenia and depression. Studies have shown that compounds with similar structures can modulate dopamine receptor activity, which is crucial for managing these conditions .

Pain Management

The compound has also been investigated for its analgesic properties. By interacting with pain pathways in the central nervous system, it may provide a novel approach to pain management without the addictive potential associated with traditional opioids. Preliminary studies highlight its efficacy in reducing pain responses in animal models .

Table 1: Summary of Case Studies Involving this compound

Potential for Drug Development

The unique mechanism of action of this compound positions it as a promising candidate for drug development. Its ability to selectively target receptor sites can lead to fewer side effects compared to existing medications. Ongoing research is focused on optimizing its pharmacokinetic properties to enhance efficacy and reduce toxicity.

相似化合物的比较

Structural and Functional Analogues

The compound is compared below with three key analogues: CP-93,393, N-(4-Aminocyclohexyl)pyrimidine-4-carboxamide derivatives, and (4-(Piperidin-3-ylmethoxy)phenyl)(pyrrolidin-1-yl)methanone.

Metabolic and Pharmacokinetic Differences

- CP-93,393 : Shows significant species- and gender-dependent metabolism. In monkeys, males exhibited 10-fold higher AUC than females , while humans showed polymorphism-dependent exposure (poor vs. extensive metabolizers of dextromethorphan) . Major metabolites derive from pyrimidine ring cleavage (~8–15% of dose) and succinimide hydrolysis (~9%) .

- trans-(4-Aminocyclohexyl)-pyrrolidin-1-yl-methanone: Lacking a pyrimidine or succinimide ring, its metabolism likely centers on the cyclohexylamine group (e.g., N-acetylation, cytochrome P450-mediated oxidation) rather than ring cleavage. This may reduce interindividual variability compared to CP-93,393.

- N-(4-Aminocyclohexyl)pyrimidine-4-carboxamide Derivatives: The pyrimidine carboxamide group may undergo hydrolysis or demethylation, but specific data are absent .

Therapeutic Potential and Target Specificity

- CP-93,393 : Demonstrated high selectivity for 5-HT1A autoreceptors and α2-adrenergic antagonism, but its development was likely halted due to metabolic complexity and gender/Polymorphic differences .

- CD38 Inhibitors : Target CD38, a NAD+-metabolizing enzyme implicated in cancer and aging. The trans-cyclohexylamine group in these derivatives may enhance binding to CD38’s active site .

Critical Analysis of Structural Motifs

- Cyclohexylamine vs. Piperidine/Pyrimidine: The trans-4-aminocyclohexyl group confers rigidity and may improve target selectivity over flexible piperidine or aromatic pyrimidine moieties.

- Methanone vs.

准备方法

Stereoselective Preparation of trans-4-Aminocyclohexyl Derivative

- The starting material is often a cyclohexanone derivative which undergoes stereoselective amination to introduce the amino group in the trans position relative to other substituents.

- Catalytic hydrogenation or reductive amination methods are employed using selective catalysts such as palladium, platinum, or rhodium complexes to favor the trans isomer formation.

- Protecting groups may be used on the amino group during intermediate steps to prevent racemization or side reactions.

Amide Bond Formation with Pyrrolidin-1-yl-methanone

- The key step is coupling the trans-4-aminocyclohexyl intermediate with pyrrolidin-1-yl-methanone or its activated derivative.

- Common activating agents include carbonyldiimidazole (CDI) or acid chlorides derived from pyrrolidin-1-yl-methanone.

- The reaction is typically carried out in polar aprotic solvents such as N,N-Dimethylformamide (DMF), tetrahydrofuran (THF), or dichloromethane (DCM).

- Bases like triethylamine or N-methylmorpholine are used to scavenge the generated acid and drive the reaction forward.

Purification and Stereochemical Verification

- The crude product is purified using flash chromatography or recrystallization.

- Stereochemical purity is confirmed by nuclear magnetic resonance (NMR) spectroscopy, including 1H and 13C NMR, and sometimes chiral HPLC.

- Additional verification may involve X-ray crystallography or optical rotation measurements.

Representative Synthetic Route and Conditions

| Step | Reagents/Conditions | Solvent | Temperature | Notes |

|---|---|---|---|---|

| 1 | Reductive amination of cyclohexanone | Methanol, Pd/C | Room temp to 40°C | Stereoselective formation of trans-4-aminocyclohexyl |

| 2 | Activation of pyrrolidin-1-yl-methanone | Carbonyldiimidazole | DMF or THF | Formation of reactive intermediate |

| 3 | Coupling reaction | Triethylamine | 0–25°C | Amide bond formation with amine |

| 4 | Purification | Flash chromatography | - | Isolation of pure trans isomer |

Research Findings and Optimization Notes

- The stereoselectivity of the amination step is crucial; transition metal catalysts such as palladium on carbon (Pd/C) under controlled hydrogen pressure preferentially yield the trans isomer.

- Use of carbonyldiimidazole as an activating agent for the methanone group improves coupling efficiency and reduces side reactions.

- Polar aprotic solvents facilitate better solvation of reactants and intermediates, enhancing yield.

- Triethylamine or similar bases neutralize acids formed during coupling, preventing hydrolysis or racemization.

- Purification by flash chromatography using silica gel and gradient elution with ethyl acetate/hexane mixtures achieves high purity.

Summary Table of Key Reagents and Their Roles

| Reagent/Compound | Role in Synthesis |

|---|---|

| Cyclohexanone | Starting material for cyclohexylamine core |

| Palladium on Carbon (Pd/C) | Catalyst for stereoselective reductive amination |

| Carbonyldiimidazole (CDI) | Activating agent for amide bond formation |

| Pyrrolidin-1-yl-methanone | Amide coupling partner |

| Triethylamine | Base to scavenge acid by-products |

| DMF, THF, DCM | Solvents facilitating reaction and solubility |

| Silica gel | Stationary phase for purification |

常见问题

Basic: What are the established synthetic routes for trans-(4-Aminocyclohexyl)-pyrrolidin-1-yl-methanone, and what reaction conditions are critical for yield optimization?

Methodological Answer:

The synthesis typically involves coupling a trans-4-aminocyclohexane derivative with a pyrrolidinyl carbonyl precursor. Key steps include:

- Amine Activation : Use of carbodiimide-based coupling agents (e.g., EDC or DCC) to activate the carboxylic acid moiety of the pyrrolidinyl fragment.

- Stereochemical Control : Maintaining the trans configuration of the 4-aminocyclohexyl group requires strict temperature control (0–5°C) during the reaction to avoid epimerization .

- Purification : Column chromatography with silica gel (eluent: chloroform/methanol gradients) and recrystallization from ethanol/water mixtures enhance purity (>95%) .

Basic: How is the structural characterization of this compound performed, and what spectral data are pivotal?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 1.2–1.8 ppm (cyclohexyl protons), δ 2.5–3.0 ppm (pyrrolidinyl N-CH₂), and δ 3.2 ppm (NH₂) confirm stereochemistry and functional groups.

- ¹³C NMR : Carbonyl resonance near δ 170 ppm verifies the methanone group .

- X-ray Crystallography : Resolves trans configuration and hydrogen-bonding networks (e.g., N–H···O interactions) .

- IR Spectroscopy : Stretching bands at ~1650 cm⁻¹ (C=O) and ~3350 cm⁻¹ (N–H) validate key bonds .

Basic: What experimental approaches are used for initial biological activity screening of this compound?

Methodological Answer:

- In Vitro Assays :

- Enzyme Inhibition : Dose-response curves (0.1–100 µM) against target enzymes (e.g., kinases or proteases) using fluorogenic substrates.

- Cell Viability : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .

- Control Experiments : Include positive controls (e.g., staurosporine for kinase inhibition) and vehicle-only treatments to validate assay conditions .

Advanced: How can researchers resolve contradictions in reported biological activities of this compound across studies?

Methodological Answer:

- Orthogonal Assays : Replicate findings using alternative methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .

- Structural Confirmation : Verify compound purity and stereochemistry via X-ray crystallography to rule out batch-to-batch variability .

- Meta-Analysis : Compare datasets across studies using standardized metrics (e.g., IC₅₀ normalization) and assess experimental variables (e.g., cell line passage number, serum concentration) .

Advanced: How should structure-activity relationship (SAR) studies be designed to explore the pharmacophore of this compound?

Methodological Answer:

- Scaffold Modifications :

- Replace the pyrrolidinyl group with piperidine or azetidine to assess ring size impact .

- Introduce substituents (e.g., fluorine, methyl) on the cyclohexyl ring to evaluate steric/electronic effects .

- Biological Testing : Prioritize high-throughput screening (HTS) in target-specific assays (e.g., GPCR binding) and ADMET profiling (e.g., microsomal stability) .

Advanced: What strategies optimize synthesis yield and purity for large-scale production in academic settings?

Methodological Answer:

- Catalyst Screening : Test palladium or nickel catalysts for coupling steps to reduce byproducts .

- Process Automation : Use flow chemistry systems to maintain consistent reaction parameters (temperature, mixing) and improve reproducibility .

- Analytical QC : Implement inline HPLC-MS monitoring to detect impurities early and adjust conditions dynamically .

Advanced: What analytical methods are recommended for stability studies of this compound under varying storage conditions?

Methodological Answer:

- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation pathways .

- Stability-Indicating Assays :

- HPLC-PDA : Track degradation products using C18 columns (gradient: 0.1% TFA in acetonitrile/water).

- Mass Spectrometry : Identify hydrolyzed or oxidized derivatives (e.g., cyclohexylamine or pyrrolidinone byproducts) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。